Uracel, 3-ethyl-
Overview
Description
3-Ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production methods for 3-Ethylpyrimidine-2,4(1H,3H)-dione often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and other functionalized derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to various physiological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a similar structure but without the ethyl group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: A derivative with additional oxygen atoms.
5-Ethylpyrimidine-2,4-dione: A positional isomer with the ethyl group at a different position.
Uniqueness
3-Ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position influences its reactivity and interactions with biological targets, differentiating it from other pyrimidine derivatives .
Properties
CAS No. |
5148-09-4 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(9)3-4-7-6(8)10/h3-4H,2H2,1H3,(H,7,10) |
InChI Key |
JBNOCTYRKGYYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CNC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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